

Visualizing Keratin 8 Protein Interactions Using Proximity Ligation Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: Keratin 8

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Introduction

Keratin 8 (K8) is a type II intermediate filament protein that, along with its type I partner Keratin 18 (K18), forms the primary cytoskeletal network in simple epithelial cells. Beyond its structural role, K8 is a crucial regulator of various cellular processes, including cell signaling, stress responses, and apoptosis.[1] Dysregulation of K8 function and its interactions with other proteins have been implicated in various diseases, including liver disease and cancer.[2] The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique that allows for the in situ visualization and quantification of protein-protein interactions with high specificity.[3][4] This application note provides a detailed protocol for utilizing PLA to study the interactions of K8 with its binding partners, offering insights into its functional roles in health and disease.

The PLA technique is based on the principle of recognizing two target proteins in close proximity (<40 nm) using specific primary antibodies raised in different species.[4] Secondary antibodies, known as PLA probes, are conjugated with unique DNA oligonucleotides. When the PLA probes are in close proximity, the oligonucleotides can be ligated to form a circular DNA molecule. This DNA circle then serves as a template for rolling circle amplification, generating a long DNA product that can be visualized as a distinct fluorescent spot. Each spot represents a single protein-protein interaction event, allowing for quantification.[4][5]

Key Protein Interactions with Keratin 8

Keratin 8 participates in a multitude of protein-protein interactions that are critical for cellular function. Some of the key interactions that can be investigated using PLA include:

- **Keratin 18 (K18):** As the obligate binding partner of K8, the K8-K18 interaction is fundamental to the formation of the keratin intermediate filament network.[\[2\]](#) Visualizing this interaction can serve as a positive control for the PLA experiment.
- **p62/Sequestosome-1 (p62):** p62 is an adaptor protein involved in autophagy and cell signaling. Its interaction with K8 is implicated in the formation of protein aggregates in certain liver diseases.[\[6\]](#)
- **Lamin A/C:** Lamins are nuclear intermediate filament proteins that maintain nuclear structure and regulate gene expression. K8 has been shown to interact with the nuclear lamina, suggesting a role in nucleo-cytoskeletal coupling.[\[7\]](#)
- **Heat Shock Protein 27 (Hsp27):** Hsp27 is a molecular chaperone that plays a role in protecting cells from stress. It has been shown to interact with and modulate the organization of the keratin cytoskeleton.[\[8\]](#)[\[9\]](#)

Experimental Protocols

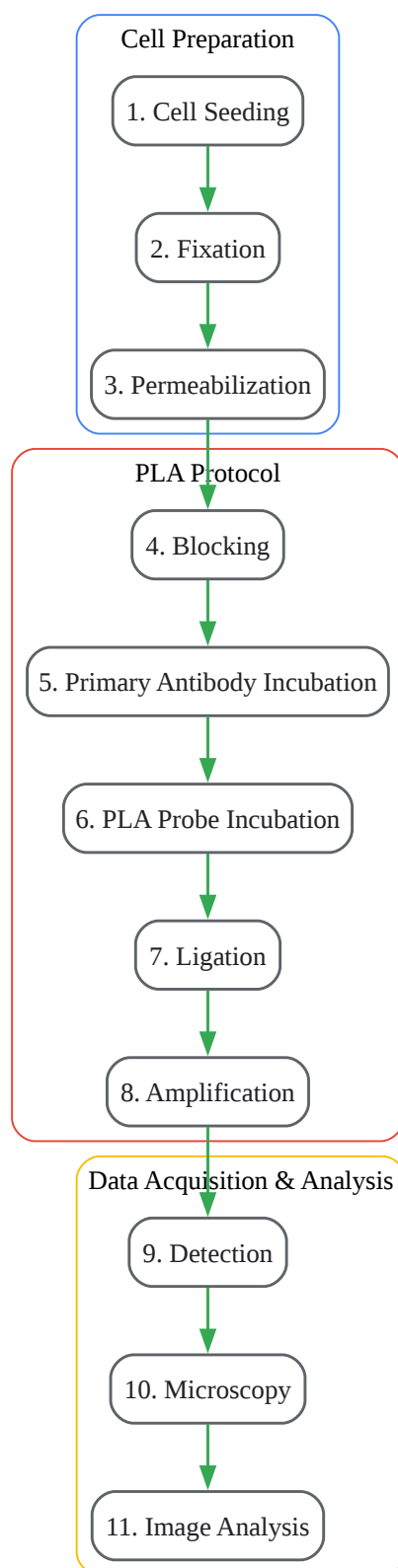
This section provides a detailed protocol for performing a Proximity Ligation Assay to visualize K8-protein interactions in cultured cells.

Materials and Reagents

- **Cells:** Adherent cell line of interest (e.g., HeLa, MCF-7)
- **Primary Antibodies:**
 - Rabbit anti-**Keratin 8** antibody
 - Mouse anti-[Protein of Interest] antibody (e.g., anti-p62, anti-Lamin A/C, anti-Hsp27)
- **PLA Kit:** Commercially available PLA kit (e.g., Duolink® In Situ PLA, Sigma-Aldrich) containing:

- PLA probes (anti-rabbit PLUS, anti-mouse MINUS)
- Blocking Solution
- Antibody Diluent
- Ligation buffer and ligase
- Amplification buffer and polymerase
- Detection reagents (fluorescently labeled oligonucleotides)
- Wash Buffers A and B
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Solution: 0.2% Triton X-100 in PBS
- Mounting Medium with DAPI
- Glass coverslips or chamber slides
- Humidified chamber
- Fluorescence microscope

Experimental Workflow



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Caption: Proximity Ligation Assay Experimental Workflow.

Detailed Protocol

- Cell Seeding:
 1. Seed cells onto glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of the experiment.
 2. Incubate under standard cell culture conditions.
- Fixation:
 1. Aspirate the culture medium and wash the cells twice with PBS.
 2. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 3. Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 1. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
 2. Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 1. Add the blocking solution from the PLA kit to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.
- Primary Antibody Incubation:
 1. Dilute the primary antibodies (rabbit anti-K8 and mouse anti-protein of interest) in the antibody diluent provided in the kit to their optimal concentrations (to be determined empirically, typically 1:100 to 1:1000).
 2. Aspirate the blocking solution and add the primary antibody solution to the cells.
 3. Incubate overnight at 4°C in a humidified chamber.
- PLA Probe Incubation:

1. The next day, wash the cells twice with Wash Buffer A for 5 minutes each.
 2. Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in the antibody diluent.
 3. Add the PLA probe solution to the cells and incubate for 1 hour at 37°C in a humidified chamber.
- Ligation:
 1. Wash the cells twice with Wash Buffer A for 5 minutes each.
 2. Prepare the ligation mix according to the kit instructions by diluting the ligase in the ligation buffer.
 3. Add the ligation mix to the cells and incubate for 30 minutes at 37°C in a humidified chamber.
 - Amplification:
 1. Wash the cells twice with Wash Buffer A for 2 minutes each.
 2. Prepare the amplification mix according to the kit instructions by diluting the polymerase in the amplification buffer.
 3. Add the amplification mix to the cells and incubate for 100 minutes at 37°C in a humidified chamber.
 - Detection:
 1. Aspirate the amplification mix and wash the cells twice with Wash Buffer B for 10 minutes each.
 2. Add the detection solution containing fluorescently labeled oligonucleotides and incubate according to the kit instructions.
 3. Wash the cells once with Wash Buffer B for 1 minute.
 - Mounting and Imaging:

1. Mount the coverslips onto glass slides using a mounting medium containing DAPI.
 2. Visualize the PLA signals using a fluorescence microscope. The PLA signals will appear as distinct fluorescent spots, and the DAPI stain will identify the cell nuclei.
- Image Analysis and Quantification:
 1. Capture images from multiple random fields of view for each experimental condition.
 2. Quantify the number of PLA signals per cell using image analysis software such as ImageJ or CellProfiler.^[6] The data can be presented as the average number of PLA spots per cell.

Data Presentation

The quantitative data obtained from the PLA experiments should be summarized in clearly structured tables for easy comparison between different experimental conditions. The following tables provide illustrative examples of how to present quantitative PLA data for K8 interactions.

Please note: The following data is for illustrative purposes only and should be replaced with actual experimental results.

Table 1: Quantification of Keratin 8 - p62 Interaction under Oxidative Stress

Treatment Condition	Average PLA Signals per Cell (\pm SEM)	Fold Change vs. Control	p-value
Control (Untreated)	15 \pm 2	1.0	-
H ₂ O ₂ (100 μ M, 1h)	45 \pm 5	3.0	<0.01
N-acetylcysteine + H ₂ O ₂	18 \pm 3	1.2	>0.05

Table 2: Quantification of Keratin 8 - Lamin A Interaction in Response to Heat Shock

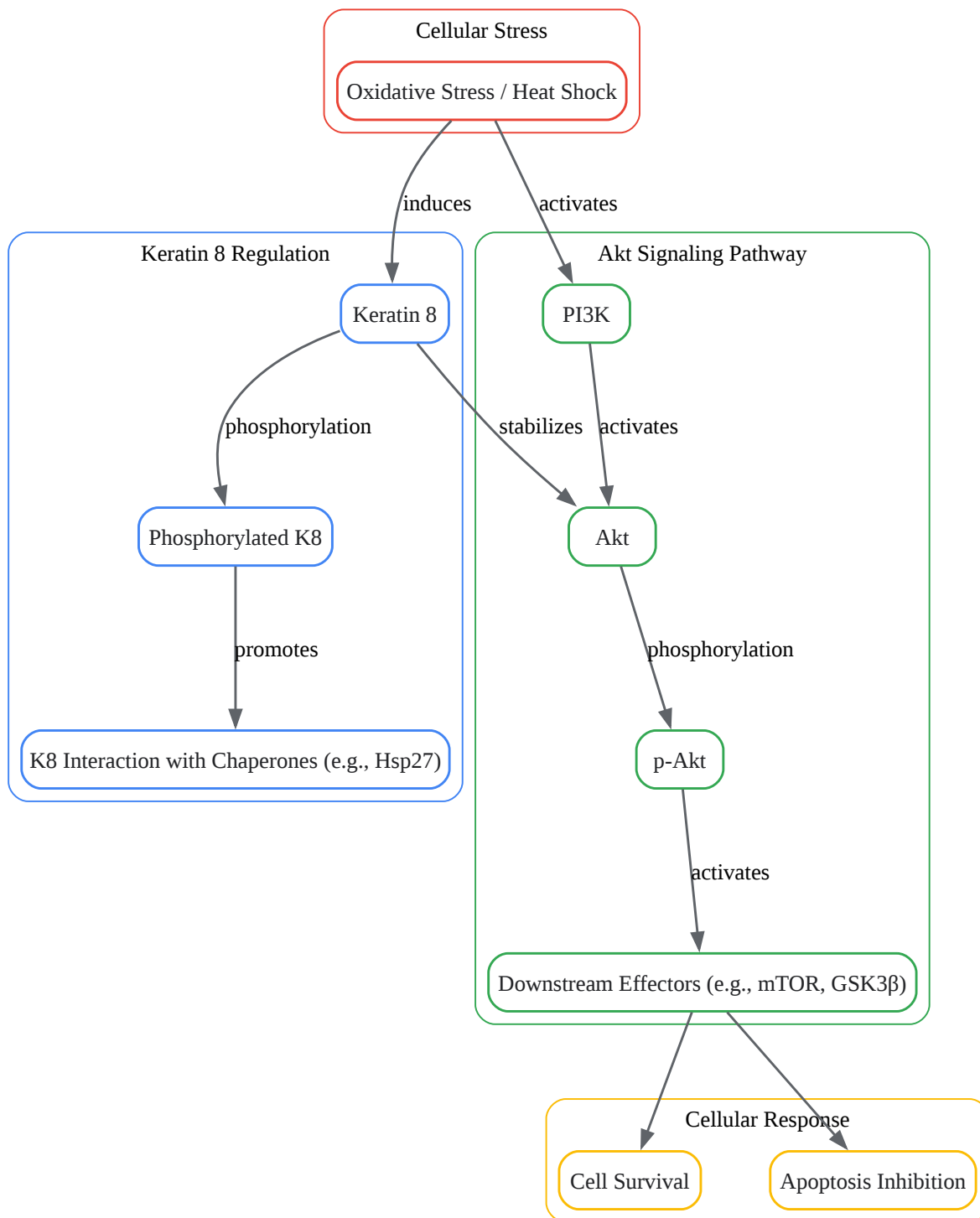
Treatment Condition	Average PLA Signals per Cell (\pm SEM)	Fold Change vs. Control	p-value
Control (37°C)	25 \pm 4	1.0	-
Heat Shock (42°C, 1h)	55 \pm 6	2.2	<0.01
Recovery (37°C, 4h post-HS)	30 \pm 5	1.2	>0.05

Table 3: Quantification of Keratin 8 - Hsp27 Interaction during Cytoskeletal Disruption

Treatment Condition	Average PLA Signals per Cell (\pm SEM)	Fold Change vs. Control	p-value
Control (DMSO)	20 \pm 3	1.0	-
Cytochalasin D (1 μ M, 2h)	38 \pm 4	1.9	<0.05
Nocodazole (10 μ M, 2h)	22 \pm 3	1.1	>0.05

Signaling Pathway Visualization

Keratin 8 is involved in various signaling pathways, particularly in response to cellular stress. The following diagram illustrates a simplified signaling pathway highlighting the role of K8 in the cellular stress response and its interaction with the Akt signaling pathway.



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Caption: **Keratin 8** in Cellular Stress Signaling.

This pathway illustrates that cellular stressors can lead to the phosphorylation of K8, promoting its interaction with chaperone proteins like Hsp27. K8 also plays a role in stabilizing Akt, a key kinase in the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.

Conclusion

The Proximity Ligation Assay is a highly valuable tool for the in situ visualization and quantification of **Keratin 8** protein-protein interactions. The detailed protocol provided in this application note, along with examples of data presentation and signaling pathway visualization, offers a comprehensive guide for researchers and drug development professionals. By applying this methodology, investigators can gain deeper insights into the complex roles of K8 in cellular physiology and pathology, potentially identifying new therapeutic targets for a range of diseases.

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